2,3-Dihydrobenzofuran-6-carboxylic acid
Overview
Description
2,3-Dihydrobenzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran-6-carboxylic acid involves a cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid to promote the annulation between aryl iodides and epoxides . This process provides highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .Molecular Structure Analysis
The structure of a similar compound, trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid, was elucidated using 1D, 2D NMR analysis and mass spectrometry . It was the first reported 2,3-dihydrobenzofuran derivative having a carboxyl residue at C-5 and an isopentene moiety at C-7 .Chemical Reactions Analysis
The major compound found in the pyrolysis of Dendrocalamus asper biomass was 2,3-dihydrobenzofuran . This indicates that 2,3-dihydrobenzofuran-6-carboxylic acid can be produced from biomass through pyrolysis .Scientific Research Applications
Anti-tumor Activity
- Scientific Field : Medical and Pharmaceutical Research
- Application Summary : Benzofuran compounds, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .
- Results or Outcomes : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on various types of cancer cells .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : Benzofuran compounds have been shown to possess antibacterial properties .
Anti-oxidative Activity
- Scientific Field : Biochemistry
- Application Summary : Benzofuran compounds have been shown to possess anti-oxidative properties .
Synthesis of Complex Benzofuran Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .
- Methods of Application : The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions .
- Results or Outcomes : The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity .
Production of Polymers, Biopolymers, Coatings, Adhesives, and Pharmaceutical Drugs
- Scientific Field : Industrial Chemistry
- Application Summary : Carboxylic acids and their derivatives, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Benzofuran compounds have been shown to possess antiviral properties . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Production of Valuable Compounds from Renewable Forest Resources
- Scientific Field : Environmental Science
- Application Summary : The findings of this study contribute to the understanding of biomass pyrolysis and provide information on the development of sustainable and economically viable processes for the production of valuable compounds from renewable forest resources .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWYEADOSDCIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593564 | |
Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-6-carboxylic acid | |
CAS RN |
301836-57-7 | |
Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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